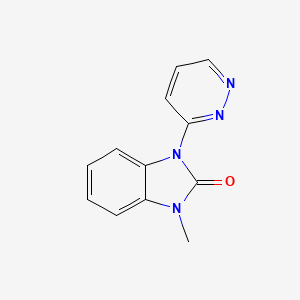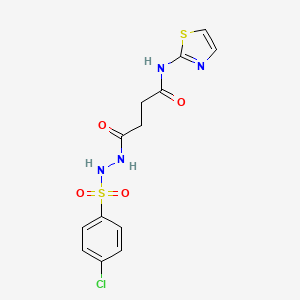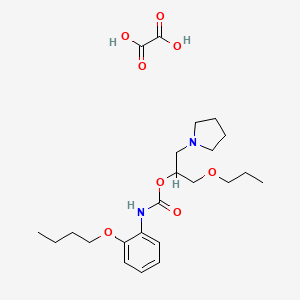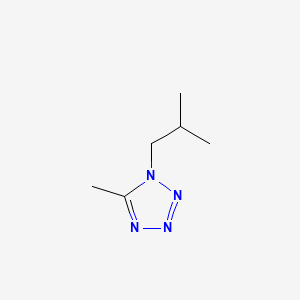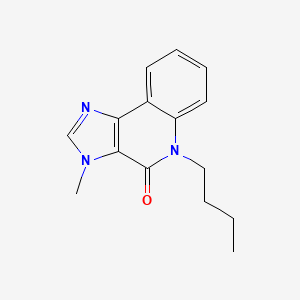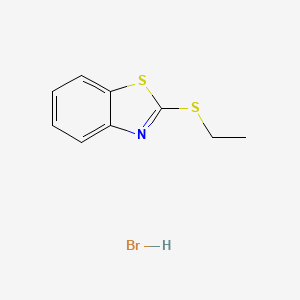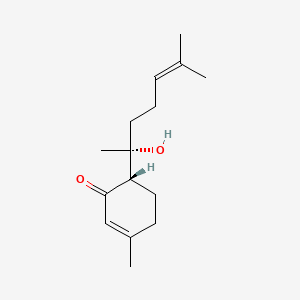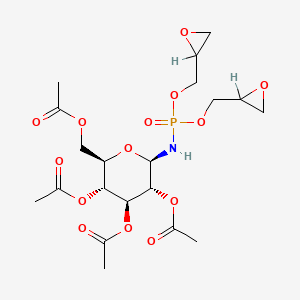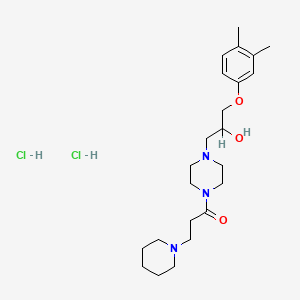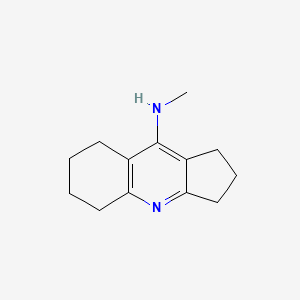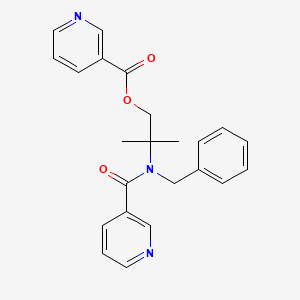
3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)(3-pyridinylcarbonyl)amino)propyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)(3-pyridinylcarbonyl)amino)propyl ester is a complex organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxylic acid group, and a propyl ester group. It is used in various scientific research applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)(3-pyridinylcarbonyl)amino)propyl ester typically involves multiple steps. One common method includes the esterification of 3-pyridinecarboxylic acid with an appropriate alcohol in the presence of a catalyst. The reaction conditions often require an acidic or basic environment to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as distillation and crystallization.
化学反応の分析
Types of Reactions
3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)(3-pyridinylcarbonyl)amino)propyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
科学的研究の応用
3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)(3-pyridinylcarbonyl)amino)propyl ester is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism by which 3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)(3-pyridinylcarbonyl)amino)propyl ester exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
Uniqueness
Compared to these similar compounds, 3-Pyridinecarboxylic acid, 2-methyl-2-((phenylmethyl)(3-pyridinylcarbonyl)amino)propyl ester is unique due to its specific ester and amide functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
89054-88-6 |
|---|---|
分子式 |
C23H23N3O3 |
分子量 |
389.4 g/mol |
IUPAC名 |
[2-[benzyl(pyridine-3-carbonyl)amino]-2-methylpropyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C23H23N3O3/c1-23(2,17-29-22(28)20-11-7-13-25-15-20)26(16-18-8-4-3-5-9-18)21(27)19-10-6-12-24-14-19/h3-15H,16-17H2,1-2H3 |
InChIキー |
CFQCPFALHPZURX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)N(CC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![boric acid;N'-[(Z)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12749748.png)
